![molecular formula C13H15NO B099965 1-Cinnamoylpyrrolidine CAS No. 19202-21-2](/img/structure/B99965.png)
1-Cinnamoylpyrrolidine
Overview
Description
CL-323509: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in chemiluminescence, a phenomenon where light is emitted as a result of a chemical reaction. Chemiluminescence is widely used in biomedical applications, environmental monitoring, and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CL-323509 involves several steps, starting with the preparation of the core structure. The process typically includes the use of specific reagents and catalysts to facilitate the formation of the desired chemical bonds. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of CL-323509 is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions: CL-323509 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve halogenated reagents and are carried out in the presence of catalysts to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
1-Cinnamoylpyrrolidine is classified as an amide compound derived from cinnamic acid. It features a pyrrolidine ring attached to a cinnamoyl group, which contributes to its reactivity and biological activity. The compound's IUPAC name is (2Z)-3-phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one, and it has a CAS registry number of 52438-21-8 .
Biochemical Activities
This compound exhibits several notable biochemical activities:
- Antiplatelet Activity : It inhibits platelet aggregation induced by platelet-activating factor (PAF), with an IC50 value of 37.3 μM, indicating potential therapeutic applications in cardiovascular diseases.
- DNA Cleaving Activity : This compound has been shown to induce relaxation of supercoiled plasmid DNA, making it valuable in genetic research and molecular biology.
Chemistry
This compound serves as a reagent in organic synthesis. Its structure allows it to act as a model compound for studying amide chemistry, facilitating the development of new synthetic pathways and reactions.
Biology
The compound's ability to cleave DNA positions it as a useful tool in genetic research. It can be employed in studies involving gene expression, DNA repair mechanisms, and molecular cloning techniques.
Medicine
The antiplatelet properties of this compound suggest its potential use in preventing thrombotic events. Research into its efficacy and safety could lead to new treatments for conditions such as stroke and heart disease.
Industry
In industrial applications, this compound is explored for its role in developing new materials and as an intermediate in synthesizing other bioactive compounds. Its unique properties may contribute to advancements in pharmaceuticals and biochemicals.
Data Table: Summary of Applications
Application Area | Specific Use | Potential Benefits |
---|---|---|
Chemistry | Reagent in organic synthesis | Development of new synthetic pathways |
Biology | DNA cleaving agent | Insights into genetic mechanisms |
Medicine | Antiplatelet therapy | Prevention of cardiovascular diseases |
Industry | Intermediate for bioactive compounds | Development of new materials |
Case Study 1: Antiplatelet Activity
A study investigated the effects of this compound on isolated rabbit platelets. Results demonstrated significant inhibition of platelet aggregation when exposed to the compound, suggesting its potential use in therapeutic applications aimed at reducing blood clot formation.
Case Study 2: DNA Relaxation
Research focused on the compound's interaction with supercoiled plasmid DNA revealed that this compound effectively induces relaxation, which is crucial for understanding DNA topology and function in cellular processes.
Mechanism of Action
The mechanism of action of CL-323509 involves the emission of light through a chemiluminescent reaction. This process typically involves the oxidation of the compound, leading to the formation of an excited state intermediate. When this intermediate returns to its ground state, it releases energy in the form of light. The specific molecular targets and pathways involved in this process depend on the nature of the chemiluminescent reaction and the reagents used .
Comparison with Similar Compounds
Luminol: Like CL-323509, luminol is a well-known chemiluminescent compound used in forensic science and clinical diagnostics.
Isoluminol: This compound is similar to luminol but has different functional groups that modify its chemiluminescent properties.
Acridinium Esters: These compounds are also used in chemiluminescent assays and have unique properties that make them suitable for specific applications.
Uniqueness of CL-323509: CL-323509 stands out due to its specific chemiluminescent properties, which can be fine-tuned for various applications. Its versatility and high sensitivity make it a valuable tool in scientific research and industrial applications.
Biological Activity
1-Cinnamoylpyrrolidine, a compound derived from Piper caninum, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a pyrrolidine ring and a cinnamoyl group. Its chemical formula is , with a molecular weight of approximately 215.27 g/mol. The compound exhibits lipophilic properties, which contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 25.9 μM | |
MRSA | 12.9 μM | |
Escherichia coli | Not reported | |
Candida albicans | Not reported |
The compound's mechanism of action involves disrupting microbial membranes, leading to increased permeability and subsequent cell death. This disruption is attributed to the interaction of this compound with the lipid bilayer of microbial cells, causing leakage of cellular contents and inhibition of metabolic processes .
Anti-inflammatory Effects
This compound has shown promising anti-inflammatory effects in vitro. It has been observed to inhibit lipopolysaccharide (LPS)-induced activation of NF-κB, a key transcription factor involved in inflammatory responses.
- IC50 Values : The compound demonstrated an IC50 value of 6.5 µM in inhibiting NF-κB activation, indicating potent anti-inflammatory activity .
The structural modifications of the compound significantly influence its anti-inflammatory potential. Substituents on the phenyl ring play a crucial role in modulating this activity, with certain configurations yielding better results than others .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibited selective cytotoxicity, particularly in melanoma cells.
Cell Line | IC50 (µM) | Effect |
---|---|---|
A375 (Melanoma) | Not specified | Induces apoptosis through ROS generation |
HeLa (Cervical) | >20 | Minimal effect observed |
The mechanism underlying its cytotoxicity includes the induction of reactive oxygen species (ROS), which leads to oxidative stress and triggers apoptosis in cancer cells .
Study on Antimicrobial Properties
A recent study explored the antimicrobial effects of various cinnamoyl derivatives, including this compound. The results indicated that this compound was effective against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
Study on Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of this compound. The findings revealed that it not only inhibited NF-κB activation but also modulated other inflammatory pathways, providing insights into its therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
3-phenyl-1-pyrrolidin-1-ylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIGICUAXLIURX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940847 | |
Record name | 3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19202-21-2 | |
Record name | 3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.